4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine is a chemical compound characterized by its unique trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound falls within the category of trifluoromethyl-substituted aromatic amines, which are known for their diverse applications in medicinal chemistry and material science. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecules, making them suitable for various pharmaceutical applications.
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine is classified as an aromatic amine and a pyridine derivative. Its structure includes:
The synthesis of 4-[4-(trifluoromethyl)phenyl]pyridin-3-amine can be achieved through several methods:
The synthesis typically requires control over reaction conditions such as temperature and molar ratios of reactants to optimize yield and minimize by-products. For example, simultaneous vapor-phase chlorination/fluorination at high temperatures can yield desired products efficiently while allowing for recycling of by-products .
Key structural data include:
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is enhanced by the electron-withdrawing nature of the trifluoromethyl group, making it more susceptible to nucleophilic attack.
The mechanism of action for compounds like 4-[4-(trifluoromethyl)phenyl]pyridin-3-amine often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group may influence binding affinity and selectivity:
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) are essential for characterizing this compound but are not explicitly provided in the sources reviewed.
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine has several scientific uses:
The trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties. This substituent combines high electronegativity (3.0 on the Pauling scale), lipophilicity (π-hydrophobic parameter ~0.88), and metabolic stability from strong C–F bonds (bond energy ~552 kJ/mol). These properties collectively enhance drug bioavailability and target binding affinity [4] [10]. When incorporated into aromatic amines, the –CF₃ group induces substantial electron-withdrawing effects, reducing the pKa of adjacent amines by 1.5–3 units. This modulation transforms amine-containing compounds into more effective bioisosteres for amide bonds while retaining hydrogen-bonding capabilities, as exemplified by drugs like Odanacatib [7].
Table 1: Impact of Trifluoromethyl Groups on Pharmacological Properties
Property | Effect of –CF₃ Group | Medicinal Chemistry Advantage |
---|---|---|
Lipophilicity | Increases log P by 0.5–1.0 units | Enhanced membrane permeability |
Metabolic Stability | Resists oxidative metabolism (C–F bond inertness) | Extended plasma half-life |
Electronic Effects | σₘ = 0.43 (Hammett constant) | pKa reduction for improved target binding |
Steric Profile | Van der Waals volume ~46.5 ų (similar to isopropyl) | Optimal steric occupancy in hydrophobic binding pockets |
Biocatalytic advancements now enable enantioselective synthesis of α-trifluoromethyl amines using engineered cytochrome c552 variants. These enzymes catalyze asymmetric N–H carbene insertion reactions with acceptor–acceptor carbene donors (e.g., benzyl 2-diazotrifluoropropanoate), achieving yields >99% and enantiomeric ratios up to 99.5:0.5 er. This methodology provides access to chiral α-trifluoromethyl amino esters—key intermediates for β-trifluoromethyl-β-amino alcohols used in protease inhibitors [4]. Approximately 20% of FDA-approved drugs now contain fluorine or fluorinated groups, with the –CF₃ moiety appearing in 19 drugs over the past two decades, including Ubrogepant (CGRP receptor antagonist) and Alpelisib (PI3K inhibitor) [10].
Pyridine-phenylamine scaffolds represent privileged structures in drug design due to their dual hydrogen-bonding capability (pyridine N-acceptor and amine N-donor) and planar geometry, enabling diverse target interactions. The integration of a trifluoromethyl group at the phenyl 4-position, as in 4-[4-(trifluoromethyl)phenyl]pyridin-3-amine, enhances both steric and electronic properties. Early analogs like N-[3-(trifluoromethyl)phenyl]pyridin-4-amine (PubChem CID 14855134) demonstrated the scaffold’s versatility, though regiochemical variations significantly alter pharmacological activity [1].
Table 2: Structural and Synthetic Diversity of Pyridine-Phenylamine Derivatives
Regioisomer | Structure | Synthetic Accessibility | Medicinal Applications |
---|---|---|---|
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | 3-NH₂-4-(4-CF₃Ph)Py | Intermediate | Kinase inhibitor intermediates |
6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine | 5-NH₂-2-(3-CF₃Ph)Py | High (commercial) | Not reported |
4-(3-(Trifluoromethyl)phenyl)pyridin-3-amine | 3-NH₂-4-(3-CF₃Ph)Py | Challenging (CAS 1374664-88-6) | Targeted therapeutics |
2-Chloro-4-(3-methylphenyl)pyrimidine | 2-Cl-4-(3-MePh)Pyrimidine | High | PI3Kδ/γ inhibitors |
Regiochemical positioning profoundly influences bioactivity. For example, 3-aminopyridine isomers allow intramolecular hydrogen bonding with adjacent pyridine nitrogen, stabilizing conformations critical for target engagement. The 4-[4-(trifluoromethyl)phenyl] regioisomer exhibits enhanced π-stacking capability due to the electron-deficient phenyl ring, making it suitable for kinase inhibitor development. Synthetic routes to these compounds typically involve:
Commercial availability varies by isomer: 6-[3-(trifluoromethyl)phenyl]pyridin-3-amine (PubChem CID 69714564) is readily accessible, while the 3-amino-4-(4-trifluoromethylphenyl) isomer (CAS 1374664-88-6) requires specialized synthesis via palladium-catalyzed amination or directed ortho-metalation strategies [3] [5]. This scaffold’s evolution reflects a broader trend in medicinal chemistry where regioselective functionalization and fluorine incorporation synergize to optimize drug-like properties.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9